5-Bromo-2-chloro-4-fluoropyridine
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Overview
Description
5-Bromo-2-chloro-4-fluoropyridine: is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine substituents on a pyridine ring.
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These interactions result in changes to the targets, which can affect their function and downstream effects.
Biochemical Pathways
The compound affects various biochemical pathways. For example, it can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is crucial in the synthesis of various organic compounds. Additionally, the compound can participate in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The presence of fluorine in the compound may contribute to its bioavailability, as fluorine-containing substituents are commonly incorporated into pharmaceuticals and have been associated with improved physical, biological, and environmental properties .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, when used as a scaffold for Neuropeptide Y Receptor Y5 Inhibitors, it can affect neuropeptide signaling. When used in SARS-CoV-2 Major Protease Inhibitors, it can inhibit viral replication. And when used in Indoleamine-2,3-Dioxygenase-1 Inhibitors, it can modulate immune response .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity can be affected by temperature, as seen in the fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C . Additionally, the compound’s efficacy can be influenced by the presence of other substances, such as palladium catalysts in the homo-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution with bromine, chlorine, and fluorine atoms. For example, 2-chloro-5-bromopyridine can be fluorinated using anhydrous potassium fluoride in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial-scale production of this compound often involves multi-step synthesis starting from readily available raw materials. The process may include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride in polar aprotic solvents.
Suzuki–Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethyl sulfoxide.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are typically formed in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-fluoropyridine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds .
Biology and Medicine: This compound is explored for its potential use in the development of pharmaceuticals, including antiviral and anticancer agents .
Industry: In the agrochemical industry, it is used to synthesize active ingredients for pesticides and herbicides .
Comparison with Similar Compounds
- 2-Bromo-5-chloro-4-fluoropyridine
- 5-Bromo-2-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-chloro-5-fluoropyridine
Uniqueness: 5-Bromo-2-chloro-4-fluoropyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective synthetic transformations and applications where precise control over reactivity is required .
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUCYWEAFGESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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